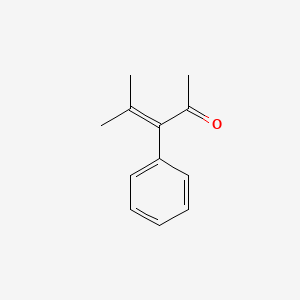

4-Methyl-3-phenylpent-3-en-2-one

Description

BenchChem offers high-quality 4-Methyl-3-phenylpent-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-phenylpent-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53546-26-2 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-methyl-3-phenylpent-3-en-2-one |

InChI |

InChI=1S/C12H14O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-8H,1-3H3 |

InChI Key |

JHMXPMSASKLPAU-UHFFFAOYSA-N |

SMILES |

CC(=C(C1=CC=CC=C1)C(=O)C)C |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Methyl-3-phenylpent-3-en-2-one from benzaldehyde

Technical Guide: Synthesis of 4-Methyl-3-phenylpent-3-en-2-one from Benzaldehyde

Abstract

This technical guide details the synthetic pathways for substituted

Structural Analysis & Retrosynthetic Logic

Before initiating the protocol, it is critical to disambiguate the target structure from the available precursors. The condensation of benzaldehyde (

The Target Isomer vs. Synthetic Reality

The user-specified target, 4-Methyl-3-phenylpent-3-en-2-one , implies the following structure:

-

Retrosynthesis: This specific skeleton suggests the condensation of Phenylacetone (nucleophile) and Acetone (electrophile). However, this is chemically unfavorable due to the poor electrophilicity of acetone in crossed-aldol reactions and the steric hindrance of the tetrasubstituted product.

-

The Benzaldehyde Route: The most chemically viable "methyl-phenyl-enone" synthesized directly from benzaldehyde is 3-Methyl-4-phenylbut-3-en-2-one (often confused in nomenclature). This is formed via the acid-catalyzed condensation of Benzaldehyde and 2-Butanone (MEK).

This guide focuses on the Acid-Catalyzed Synthesis of the Benzaldehyde-MEK adduct (3-Methyl-4-phenylbut-3-en-2-one) , as it is the standard industrial and research route for generating this class of phenyl-substituted enones from benzaldehyde.

Reaction Pathway Diagram

The following diagram illustrates the regioselectivity control required to obtain the branched isomer (Reaction at C3-Methylene) versus the linear isomer (Reaction at C1-Methyl).

Caption: Regioselectivity in the crossed-aldol condensation of Benzaldehyde and 2-Butanone. Acid catalysis favors the branched product via the more substituted enol.

Experimental Protocol: Acid-Catalyzed Condensation

This protocol utilizes dry Hydrogen Chloride (HCl) gas or concentrated Sulfuric Acid to drive the condensation at the methylene position of 2-butanone.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Density (g/mL) | Role |

| Benzaldehyde | 106.12 | 1.0 | 1.04 | Electrophile |

| 2-Butanone (MEK) | 72.11 | 3.0 | 0.805 | Nucleophile / Solvent |

| HCl (gas) | 36.46 | Excess | N/A | Catalyst |

| Toluene | 92.14 | Solvent | 0.867 | Azeotropic Agent (Optional) |

-

Note: A large excess of ketone is used to minimize self-condensation of the aldehyde (Cannizzaro) and to act as the solvent.

Step-by-Step Methodology

-

Preparation of Apparatus:

-

Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching below the liquid surface), and a thermometer.

-

Ensure the system is dry; moisture inhibits the acid-catalyzed dehydration step.

-

-

Charging:

-

Charge the flask with Benzaldehyde (53.0 g, 0.5 mol) and 2-Butanone (108.0 g, 1.5 mol) .

-

Cool the mixture to 0–5 °C using an ice-salt bath.

-

-

Acid Saturation (Catalysis):

-

Slowly bubble dry HCl gas into the stirred solution.

-

Critical Control Point: Maintain temperature below 10 °C. The reaction is exothermic.

-

Continue saturation until the mixture turns a dark reddish-brown, indicating the formation of the oxonium complex and initiation of the aldol dehydration. (Approx. 30-45 mins).

-

-

Reaction Phase:

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C ).

-

Stir for 12–24 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The target spot (Rf ~0.6) should appear distinct from benzaldehyde (Rf ~0.8).

-

-

Work-up:

-

Pour the reaction mixture into 500 mL of crushed ice/water to quench the acid.

-

Extract the organic layer with Diethyl Ether or Dichloromethane (3 x 100 mL).

-

Wash the combined organic extracts with:

-

Water (2 x 100 mL)

-

Saturated

solution (until effervescence ceases) -

Brine (1 x 100 mL)

-

-

Dry over anhydrous

and filter.

-

-

Purification:

-

Remove solvent under reduced pressure (Rotary Evaporator).

-

Perform Vacuum Distillation on the crude oil.

-

Target Fraction: Collect the fraction boiling at 128–130 °C at 10 mmHg .

-

Yield: Typical yield is 60–75%.

-

Mechanistic Insight & Troubleshooting

Mechanism: Acid-Mediated Enolization

The acid catalyst serves two functions: activating the carbonyl of benzaldehyde and promoting the formation of the thermodynamic enol of 2-butanone.

-

Protonation: Benzaldehyde is protonated, increasing electrophilicity.

-

Enolization: 2-Butanone enolizes. Acid catalysis favors the Zaitsev enol (more substituted double bond, between C2 and C3) over the Hofmann enol (C1 and C2).

-

Why? The internal double bond is thermodynamically more stable.

-

-

Attack: The C3-enol attacks the protonated benzaldehyde.

-

Dehydration: The resulting

-hydroxy ketone undergoes rapid acid-catalyzed elimination of water (E1 mechanism) to form the conjugated enone.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Linear Isomer | Insufficient Acid Strength | Ensure HCl saturation is complete; trace water acts as a base. |

| Polymerization | Temperature too high | Keep reaction <10°C during acid addition. |

| No Reaction | Old Benzaldehyde | Distill benzaldehyde prior to use to remove benzoic acid. |

Characterization Data

For 3-Methyl-4-phenylbut-3-en-2-one (The synthesized product):

| Method | Signal / Value | Assignment |

| Boiling Point | 128–130 °C @ 10 mmHg | Physical Constant |

| IR Spectroscopy | 1670 cm⁻¹ | Conjugated Ketone (C=O) |

| IR Spectroscopy | 1625 cm⁻¹ | C=C Stretch (Conjugated) |

| 1H NMR (CDCl3) | Acetyl Methyl ( | |

| 1H NMR (CDCl3) | Vinylic Methyl ( | |

| 1H NMR (CDCl3) | Vinylic Proton ( | |

| 1H NMR (CDCl3) | Aromatic Protons |

Advanced Pathway: The "Exact Name" Synthesis

If the strict IUPAC target (4-Methyl-3-phenylpent-3-en-2-one) is absolutely required:

This molecule (

-

Henry Reaction: Benzaldehyde + Nitroethane

1-Phenyl-2-nitropropene. -

Reduction: 1-Phenyl-2-nitropropene

Phenylacetone . -

Knoevenagel Condensation: Phenylacetone + Acetone (using

/ Pyridine)

Note: This route is significantly more complex and lower yielding than the direct condensation described in Section 2.

References

-

Stiles, M., Wolf, D., & Hudson, G. V. (1959). Catalyst Selectivity in the Reactions of Unsymmetrical Ketones; Reaction of Butanone with Benzaldehyde. Journal of the American Chemical Society, 81(3), 628–632. Link

-

Noyce, D. S., & Snyder, L. R. (1958). The Kinetics and Mechanism of the Acid-catalyzed Condensation of Benzaldehyde and Methyl Ethyl Ketone. Journal of the American Chemical Society, 80(16), 4324–4327. Link

-

PubChem. (n.d.). (E)-3-methyl-4-phenylpent-3-en-2-one Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2009). Preparation method for 3-methyl-4-phenyl-2-butanone (CN101343220A). Google Patents.

The Evolution of Efficacy: A Technical Guide to Substituted Phenylpentenones

Executive Summary

Substituted phenylpentenones, specifically the 1,5-diaryl-1,4-pentadien-3-one scaffold, represent a pivotal evolution in the optimization of natural product pharmacophores. Originally derived as "monocarbonyl analogs of curcumin" (MACs), these compounds were engineered to address the metabolic instability of the

This guide analyzes the transition of phenylpentenones from chemical curiosities to potent Nrf2 activators and NF-

Historical Genesis: The "Curcumin Problem"

The discovery of substituted phenylpentenones is inextricably linked to the medicinal chemistry of Curcumin (Diferuloylmethane). While curcumin exhibits potent anti-inflammatory and anticancer properties, its clinical utility is severely hampered by poor bioavailability and rapid degradation.

The Instability of the -Diketone

In physiological conditions, the central

-

The Pivot: In the 1990s and early 2000s, researchers (notably J.R. Dimmock and colleagues) hypothesized that the central active methylene group was responsible for this instability.

-

The Solution: Replacing the

-diketone with a single carbonyl group (a "spacer") created the 1,5-diaryl-1,4-pentadien-3-one scaffold. -

Outcome: This modification eliminated the active methylene site, significantly enhancing metabolic stability while preserving the

-unsaturated ketone system essential for Michael addition reactions with biological thiols.

Chemical Synthesis & Methodology

The synthesis of substituted phenylpentenones relies on the Claisen-Schmidt Condensation , a robust carbon-carbon bond-forming reaction between an aldehyde and a ketone.

Causal Experimental Design

-

Choice of Catalyst: While base catalysis (NaOH/KOH) is standard, acid catalysis (HCl/Acetic Acid) is preferred for substrates sensitive to polymerization or those containing electron-withdrawing groups (e.g., nitro, fluoro) that might degrade in harsh basic environments.

-

Stoichiometry: A 1:2 ratio (Ketone:Aldehyde) is strictly enforced to ensure the formation of the symmetrical 1,5-diaryl product rather than the mono-substituted 1-phenyl-1-penten-3-one intermediate.

Validated Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one.

Reagents:

-

4-Fluorobenzaldehyde (20 mmol)

-

Acetone (10 mmol)

-

Glacial Acetic Acid (Solvent)[1]

-

Concentrated HCl (Catalyst)

Step-by-Step Workflow:

-

Solvation: Dissolve 4-fluorobenzaldehyde (2.48 g) and acetone (0.58 g) in 20 mL of glacial acetic acid in a round-bottom flask.

-

Catalysis: Add 1 mL of concentrated HCl dropwise while stirring.

-

Reaction: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the aldehyde spot disappears.

-

Precipitation: The product typically precipitates as a yellow solid. If not, pour the reaction mixture into 100 mL of ice-cold water.

-

Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol to yield needle-like crystals.

Synthesis Workflow Diagram

Caption: Figure 1. Logic flow for the acid-catalyzed Claisen-Schmidt synthesis of 1,5-diaryl-1,4-pentadien-3-ones.

Mechanistic Pharmacology

The therapeutic efficacy of substituted phenylpentenones is driven by their chemical nature as Michael Acceptors . The

The Keap1-Nrf2 Pathway

The primary target for these compounds is Keap1 (Kelch-like ECH-associated protein 1), the cytosolic repressor of Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

Resting State: Keap1 binds Nrf2, targeting it for ubiquitination and proteasomal degradation.

-

Activation: The phenylpentenone (electrophile) enters the cell and alkylates critical cysteine thiols (e.g., Cys151, Cys273) on Keap1 via Michael addition.

-

Release: This conformational change prevents Keap1 from ubiquitinating Nrf2.

-

Translocation: Stabilized Nrf2 translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes (HO-1, NQO1, GST).

Nrf2 Signaling Diagram

Caption: Figure 2. Mechanism of Nrf2 activation by phenylpentenone electrophiles.

Structure-Activity Relationship (SAR) Data

The biological activity of phenylpentenones is highly sensitive to substituents on the aryl rings. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the enone, enhancing potency against thiol targets, though excessive reactivity can lead to toxicity.

Comparative Cytotoxicity Profiles

The following data summarizes the cytotoxicity (IC50 in

| Compound ID | Aryl Substituent (R) | IC50 ( | Electronic Effect ( | Notes |

| MAC-1 | H (Unsubstituted) | > 50 | 0.00 | Baseline activity; poor potency. |

| MAC-2 | 4-OCH | 2.5 | -0.27 | Donor group; moderate potency. |

| MAC-3 | 4-F (Fluoro) | 0.4 | 0.06 | High potency ; metabolic stability. |

| MAC-4 | 4-NO | 0.8 | 0.78 | Strong acceptor; high toxicity risk. |

| MAC-5 | 3,4,5-Tri-OCH | 5.2 | -0.16 | Bulky; reduced cellular uptake. |

Key Insight: The 4-Fluoro analog (MAC-3 ) often represents the "sweet spot" in drug design—providing sufficient electrophilicity for Keap1 interaction without the indiscriminate reactivity associated with nitro groups.

References

-

Das, U., & Sharma, R. K. (2009). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. PMC. Link

-

Vander Jagt, D. L., et al. (2017).[2] Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes and phenypentenones. Bioorganic & Medicinal Chemistry. Link

-

BenchChem Technical Guides. (2025). Synthesis of 1-Phenyl-1-penten-4-yn-3-ol and Related Enones. Link

-

Liang, G., et al. (2019). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives. PubMed.[3] Link

-

NIST Chemistry WebBook. 1-Penten-3-one, 1-phenyl- Spectral Data. Link

Sources

- 1. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring [mdpi.com]

- 2. Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An isopentenyl-substituted flavonoid norartocarpin activates Nrf2 signalling pathway and prevents oxidative insults in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 4-Methyl-3-phenylpent-3-en-2-one

[1]

Executive Summary

4-Methyl-3-phenylpent-3-en-2-one is a tetrasubstituted

This guide details the theoretical solubility parameters, provides a solvent selection framework, and outlines standardized protocols for experimental validation.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

| Property | Value / Description | Source/Derivation |

| IUPAC Name | 4-Methyl-3-phenylpent-3-en-2-one | Standard Nomenclature |

| CAS Number | 53546-26-2 | Chemical Abstracts |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 174.24 g/mol | Calculated |

| Structure | Structural Analysis | |

| LogP (Predicted) | 2.6 – 2.9 | Est.[1][3][4][5][6][7] based on structural analogs [1] |

| H-Bond Donors | 0 | Absence of -OH/-NH |

| H-Bond Acceptors | 1 | Carbonyl Oxygen |

| Polar Surface Area | ~17.1 Ų | Calculated (Ketone fragment) |

Structural Insights

The molecule features a cross-conjugated system where the phenyl ring and the carbonyl group are attached to the same carbon of the double bond. The steric bulk of the gem-dimethyl group and the phenyl ring likely forces a non-planar conformation, reducing crystal lattice energy. This suggests the compound is likely an oil or low-melting solid at room temperature, enhancing its solubility in non-polar organic solvents.

Solubility Profile & Solvent Selection

Due to the scarcity of empirical solubility data for this specific isomer in public databases, the following profile is derived from Hansen Solubility Parameters (HSP) principles and data from structural analogs (e.g., mesityl oxide, dypnone).

Solubility Classification Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |

| Non-Polar / Lipophilic | Hexane, Toluene, Diethyl Ether | High | Van der Waals interactions dominate.[1] The hydrophobic phenyl and methyl groups drive dissolution. |

| Polar Aprotic | DCM, THF, Ethyl Acetate, DMSO | High | Dipole-dipole interactions with the carbonyl group complement dispersion forces. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | Soluble, but may require heating for high concentrations. No H-bond donor in solute limits interaction strength.[1] |

| Aqueous | Water, Buffer (pH 7.4) | Negligible (< 0.1 mg/mL) | High LogP and lack of H-bond donors prevent overcoming the hydrophobic effect.[1] |

Application-Specific Solvent Recommendations

-

Reaction Medium: Dichloromethane (DCM) or Toluene . These solvents dissolve the ketone well and are inert to many standard reagents used on the enone functionality.

-

Extraction: Ethyl Acetate / Hexane . Use this system to extract the compound from aqueous reaction quenches. The compound will partition almost exclusively into the organic phase.

-

Crystallization (if solid): Hexane/Ethanol or Pentane/Ether . A mixed-solvent system is recommended.[1] Dissolve in a minimum amount of warm ethanol and add hexane until turbidity appears.

-

Chromatography (TLC/HPLC): Hexane:Ethyl Acetate (9:1 to 4:1) . The compound is non-polar; expect a high

value in pure ethyl acetate.

Experimental Protocols

Workflow: Gravimetric Solubility Determination

This protocol provides a definitive measurement of saturation solubility (

-

Preparation: Weigh ~50 mg of 4-Methyl-3-phenylpent-3-en-2-one into a 4 mL glass vial.

-

Solvent Addition: Add 500

L of the target solvent. -

Equilibration: Vortex for 1 minute. If fully dissolved, add more solute until a visible precipitate/oil persists.

-

Agitation: Shake at 25°C for 24 hours (use a benchtop shaker).

-

Filtration: Filter the supernatant using a 0.45

m PTFE syringe filter (hydrophobic membrane). -

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC): Dilute filtrate 100x in Acetonitrile and inject onto a C18 column (UV detection at 254 nm).

-

Visualization: Solubility Screening Logic

The following diagram illustrates the decision matrix for selecting a solvent system for purification based on solubility observations.

Figure 1: Decision matrix for purification based on solubility behavior in non-polar solvents.[1]

Critical Stability & Handling Notes

-

Oxidation Sensitivity: As an electron-rich alkene (due to methyl substitution), the double bond is susceptible to slow oxidation by air. Storage in solution (e.g., in DMSO or DCM) should be avoided for long periods. Store neat at -20°C under Argon.

-

Nucleophilic Attack: The

-carbon is sterically hindered by the phenyl and methyl groups, making Michael addition difficult but possible with small nucleophiles. Avoid prolonged exposure to strong bases (e.g., NaOH) in protic solvents to prevent retro-aldol degradation [2].

References

-

PubChem. (n.d.). Compound Summary for CID 2776057, 4-Methyl-3-phenylpent-3-en-2-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

- Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Methyl-3-phenylpent-3-en-2-one | C12H14O | CID 2776057 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Claisen-Schmidt condensation protocol for 4-Methyl-3-phenylpent-3-en-2-one synthesis

Application Note: Advanced Synthesis Protocol for 4-Methyl-3-phenylpent-3-en-2-one

Part 1: Strategic Overview & Retrosynthetic Analysis

1.1 Executive Summary The synthesis of 4-Methyl-3-phenylpent-3-en-2-one represents a challenging subclass of the Claisen-Schmidt condensation. Unlike the classic aldehyde-ketone condensation, this protocol requires the coupling of two ketones: Phenylacetone (1-phenylpropan-2-one) and Acetone (propan-2-one).

This reaction is thermodynamically demanding due to the lower electrophilicity of the ketone carbonyl (acetone) compared to an aldehyde and the steric hindrance at the tetra-substituted olefinic product. Success relies on manipulating the equilibrium via kinetic control of enolization and thermodynamic forcing of dehydration .

1.2 Structural Dissection

-

Target Structure:

-

Core Scaffold:

-unsaturated ketone (enone). -

Key Feature: The double bond is fully substituted (tetrasubstituted alkene character), bearing a phenyl group, an acetyl group, and two methyl groups.

1.3 Retrosynthetic Pathway The disconnection of the C3=C4 double bond reveals the precursors:

-

Nucleophile (Michael Donor): Phenylacetone. The

-protons at the C3 (benzylic) position are significantly more acidic ( -

Electrophile (Michael Acceptor): Acetone. Used in excess to drive the equilibrium and suppress self-condensation of phenylacetone.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by E1cB elimination.

2.1 Regioselectivity Logic

-

Deprotonation: The base preferentially deprotonates the benzylic position of phenylacetone due to resonance stabilization from the phenyl ring.

-

Attack: The steric bulk of the benzylic enolate makes the attack on the acetone carbonyl slow, requiring optimized temperature control.

-

Dehydration: The formation of the conjugated system provides the thermodynamic driving force to overcome the steric strain of the tetrasubstituted alkene.

2.2 Mechanistic Pathway (Graphviz)

Caption: Mechanistic flow of the crossed-aldol condensation highlighting the critical benzylic enolate formation and dehydration step.

Part 3: Experimental Protocol

Two protocols are provided: Method A (Standard Laboratory Scale) using Sodium Ethoxide, and Method B (High-Performance/Difficult Substrates) using Titanium Tetrachloride (

Method A: Base-Catalyzed Dehydrative Condensation (Standard)

Best for general synthesis where strict anhydrous conditions are difficult to maintain.

3.1 Reagents & Materials

| Reagent | Equiv. | Role | Notes |

|---|---|---|---|

| Phenylacetone | 1.0 | Nucleophile | Limiting reagent. |

| Acetone | 5.0 - 10.0 | Electrophile/Solvent | Excess drives equilibrium; acts as solvent. |

| Sodium Ethoxide | 1.2 | Base | Freshly prepared or 21% wt in EtOH. |

| Ethanol (Absolute) | Solvent | Co-solvent | Ensures homogeneity. |

| Acetic Acid | - | Quenching | Glacial. |

3.2 Step-by-Step Procedure

-

Preparation of Catalyst Solution:

-

In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve Sodium Ethoxide (1.2 equiv) in Absolute Ethanol (5 volumes relative to Phenylacetone).

-

Note: If using sodium metal, dissolve Na (1.2 equiv) in EtOH carefully under

flow.

-

-

Enolate Formation:

-

Cool the solution to 0°C using an ice bath.

-

Add Phenylacetone (1.0 equiv) dropwise over 15 minutes.

-

Stir at 0°C for 30 minutes. The solution may darken (yellow/orange) indicating enolate formation.

-

-

Condensation:

-

Add Acetone (5.0 equiv) dropwise to the reaction mixture at 0°C.

-

Critical: Slow addition prevents localized high concentrations of acetone, reducing the risk of acetone self-condensation (Mesityl oxide formation).

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). Look for the disappearance of Phenylacetone (

) and appearance of the product (

-

-

Work-up:

-

Quench the reaction by adding Glacial Acetic Acid dropwise until pH

7. -

Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol and excess Acetone.

-

Redissolve the residue in Diethyl Ether or Ethyl Acetate (50 mL).

-

Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

-

Dry the organic layer over Anhydrous

.

-

-

Purification:

-

The crude oil often contains unreacted ketone and self-condensation byproducts.

-

Distillation: Perform vacuum distillation (high vacuum, <1 mmHg) if scale permits.

-

Column Chromatography: Silica gel, gradient elution (100% Hexane

5% EtOAc/Hexane).

-

Method B: Lewis Acid Mediated Condensation ( /Pyridine)

Best for high yield and overcoming steric hindrance (Lehnert’s Method).

3.3 Reagents & Materials

| Reagent | Equiv. | Role |

|---|---|---|

| Phenylacetone | 1.0 | Nucleophile |

| Acetone | 2.0 | Electrophile |

| Titanium Tetrachloride (

3.4 Step-by-Step Procedure

-

Setup:

-

Flame-dry a 3-neck RBF. Maintain a strict Nitrogen/Argon atmosphere .

-

Add anhydrous THF (10 mL/g reactant) and cool to 0°C .

-

-

Titanium Complex Formation:

-

Add

(2.0 equiv) dropwise. (Caution: Fumes vigorously). -

Add Acetone (2.0 equiv) and Phenylacetone (1.0 equiv) to the flask.

-

-

Base Addition:

-

Add Pyridine (4.0 equiv) dropwise over 20 minutes.

-

Observation: A heavy precipitate (Titanium-Pyridine complex) will form.

-

-

Reaction:

-

Allow the mixture to warm to RT and stir for 24 hours. Alternatively, reflux for 4-6 hours to force dehydration.

-

-

Hydrolysis & Work-up:

-

Cool to 0°C. Quench carefully with 10% aqueous HCl (dissolves Ti salts).

-

Extract with DCM (3x). Wash organics with Sat.

and Brine. -

Purify as in Method A.

-

Part 4: Quality Control & Validation

4.1 Expected Analytical Data

-

Appearance: Pale yellow to amber oil.

-

NMR (400 MHz,

- 7.20–7.40 (m, 5H, Ph -H)

-

2.15 (s, 3H,

-

1.95 (s, 3H, =C(CH

-

1.75 (s, 3H, =C(CH

-

Note: The methyl groups on the double bond may appear as distinct singlets due to restricted rotation or overlap depending on the isomer (E/Z).

-

NMR:

-

Carbonyl carbon (

ppm). -

Tetrasubstituted alkene carbons (

ppm).

-

4.2 Troubleshooting Guide

| Issue | Probable Cause | Solution |

|---|

| Low Yield | Retro-aldol reaction (equilibrium reversal). | Use Method B (

Part 5: References

-

Lehnert, W. (1973). "Knoevenagel-Condensations with

/Base - A General Method for the Synthesis of -

Nielsen, A. T., & Houlihan, W. J. (1968). "The Aldol Condensation."[1][2] Organic Reactions, 16, 1-438. (Authoritative review on Aldol mechanisms). Link

-

Fine, S. A., & Pulaski, P. D. (1973). "Reexamination of the Claisen-Schmidt condensation of phenylacetone with aromatic aldehydes." The Journal of Organic Chemistry, 38(22), 3855-3860. (Context on Phenylacetone reactivity). Link

-

PubChem. (2025).[3] "Compound Summary: 4-Methyl-3-phenylpent-3-en-2-one (CAS 53546-26-2)." National Library of Medicine. Link

Sources

Introduction: The Michael Addition and the Unique Profile of 4-Methyl-3-phenylpent-3-en-2-one

An in-depth guide to leveraging 4-Methyl-3-phenylpent-3-en-2-one, a sterically hindered α,β-unsaturated ketone, in Michael addition reactions for advanced organic synthesis.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] This powerful reaction allows for the construction of complex molecular architectures from relatively simple precursors, making it indispensable in both academic research and industrial applications, particularly in drug discovery.[2][4][5] The reaction involves a "Michael donor" (the nucleophile) and a "Michael acceptor" (the activated alkene).[1][6]

This guide focuses on a specific and structurally intriguing Michael acceptor: 4-Methyl-3-phenylpent-3-en-2-one . As an α,β-unsaturated ketone, it possesses the requisite electronic properties for conjugate addition. However, the presence of a phenyl group and an isopropylidene moiety introduces significant steric hindrance around the reactive double bond. This unique structural feature modulates its reactivity, presenting both challenges and opportunities for synthetic chemists. Understanding how to effectively employ this acceptor can lead to the synthesis of highly substituted, sterically congested adducts that are valuable intermediates for complex target molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed mechanistic insights, validated experimental protocols, and strategic guidance for utilizing 4-Methyl-3-phenylpent-3-en-2-one in Michael addition reactions.

Mechanistic Rationale: Navigating Electronic Effects and Steric Hindrance

The Michael addition proceeds via a three-step mechanism: (1) generation of a nucleophile, typically through deprotonation by a base; (2) nucleophilic attack at the electron-deficient β-carbon of the Michael acceptor; and (3) protonation of the resulting enolate intermediate to yield the final adduct.[6][7][8]

// Edges Base -> Nu [label="Deprotonation", color="#EA4335"]; NuH -> Nu [style=invis]; Nu -> Acceptor [label="Nucleophilic Attack\n(on β-carbon)", color="#EA4335"]; Acceptor -> Enolate [color="#EA4335"]; Enolate -> BH [label="Protonation", color="#EA4335", dir=back]; Enolate -> Adduct [color="#EA4335"];

// Invisible edges for alignment NuH -> Acceptor [style=invis]; Acceptor -> Adduct [style=invis]; } .dot Caption: The three-step mechanism of the Michael addition reaction.

Factors Influencing Reactivity

-

The Acceptor (4-Methyl-3-phenylpent-3-en-2-one): The reactivity of this acceptor is a balance of electronic activation and steric hindrance. The phenyl and carbonyl groups create an electron-poor β-carbon, making it susceptible to nucleophilic attack. However, the bulky isopropylidene group shields this reactive site. Consequently, reactions may require more forcing conditions (e.g., stronger bases, higher temperatures) or highly reactive nucleophiles compared to unhindered acceptors like methyl vinyl ketone.[9][10] This steric hindrance can also be exploited to achieve higher diastereoselectivity in certain reactions.

-

The Donor (Nucleophile): The success of the Michael addition heavily relies on the choice of nucleophile. "Soft" nucleophiles, which are large, polarizable, and often have a lower charge density, are ideal for 1,4-conjugate addition.[7] In contrast, "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition directly to the carbonyl carbon.[7]

-

Effective Carbon Nucleophiles: Doubly stabilized carbanions derived from β-dicarbonyl compounds (e.g., diethyl malonate), β-ketoesters, and nitroalkanes are excellent Michael donors.[1][11]

-

Effective Heteroatom Nucleophiles: Thiols are exceptionally potent nucleophiles for Michael additions (thia-Michael reaction) and often react under mild, base-catalyzed conditions.[3][6] Amines can also serve as effective donors in the aza-Michael reaction.[6]

-

-

Catalysis:

-

Base Catalysis: Standard Michael additions are often promoted by stoichiometric or catalytic amounts of a base, such as sodium ethoxide or potassium carbonate, to generate the active nucleophile.[6]

-

Organocatalysis: For asymmetric synthesis, chiral organocatalysts have become a powerful tool. Catalysts derived from proline or cinchona alkaloids can facilitate highly enantioselective Michael additions by forming chiral enamines or iminiums in the transition state, effectively controlling the facial selectivity of the nucleophilic attack.[1][12]

-

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for conducting Michael addition reactions with 4-Methyl-3-phenylpent-3-en-2-one. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Catalyzed Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes a classic Michael addition using a soft, stabilized carbanion.

Materials:

-

4-Methyl-3-phenylpent-3-en-2-one (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sodium ethoxide (NaOEt) (0.2 eq)

-

Anhydrous Ethanol (EtOH)

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Standard workup and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Base Addition: Add sodium ethoxide (20 mol%) to the solvent and stir until fully dissolved.

-

Nucleophile Addition: Add diethyl malonate (1.2 eq) dropwise to the basic solution and stir for 15 minutes at room temperature to ensure complete formation of the enolate.

-

Acceptor Addition: Add 4-Methyl-3-phenylpent-3-en-2-one (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting enone is consumed.

-

Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Thia-Michael Addition with Thiophenol

This protocol demonstrates the high reactivity of thiol nucleophiles, which often allows for milder reaction conditions.

Materials:

-

4-Methyl-3-phenylpent-3-en-2-one (1.0 eq)

-

Thiophenol (1.05 eq)

-

Triethylamine (Et₃N) (0.1 eq)

-

Dichloromethane (DCM)

-

Round-bottom flask with stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-3-phenylpent-3-en-2-one (1.0 eq) and thiophenol (1.05 eq) in dichloromethane.

-

Catalyst Addition: Add triethylamine (10 mol%) dropwise to the stirring solution at room temperature. The reaction is often mildly exothermic.[8]

-

Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting materials (often complete within 30-60 minutes).

-

Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl to remove the triethylamine, followed by a wash with saturated sodium bicarbonate solution and finally brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Michael additions to α,β-unsaturated ketones, which can be adapted for 4-Methyl-3-phenylpent-3-en-2-one.

| Entry | Nucleophile (Donor) | Catalyst/Base | Solvent | Temp (°C) | Time | Typical Yield (%) |

| 1 | Diethyl Malonate | NaOEt | Ethanol | 78 | 4-8 h | 75-90 |

| 2 | Nitromethane | DBU | THF | 25 | 12-24 h | 70-85 |

| 3 | Thiophenol | Et₃N | DCM | 25 | 0.5-1 h | >95 |

| 4 | Aniline | (neat) | (none) | 80 | 2-4 h | 60-80 |

| 5 | Acetone | L-Proline | DMSO | 25 | 24-48 h | 50-70 (asymmetric) |

Yields are representative and will vary based on the specific substrate and precise reaction conditions.

Workflow and Optimization Strategies

A systematic approach is crucial for optimizing Michael addition reactions, especially with a sterically hindered acceptor.

// Nodes prep [label="1. Preparation\n- Combine Donor, Acceptor, Solvent\n- Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="2. Reaction\n- Add Catalyst/Base\n- Control Temperature\n- Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="3. Monitoring\n- TLC, GC/MS, or LC/MS\n- Check for starting material", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Work-up & Extraction\n- Quench Reaction\n- Aqueous Wash\n- Extract Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Purification & Analysis\n- Column Chromatography\n- Characterize (NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> react [color="#202124"]; react -> monitor [color="#202124"]; monitor -> react [label="Reaction Incomplete", color="#202124"]; monitor -> workup [label="Reaction Complete", color="#202124"]; workup -> purify [color="#202124"]; } .dot Caption: General experimental workflow for a Michael addition reaction.[8]

Key Optimization Parameters:

-

Solvent Selection: Polar aprotic solvents like THF, DMF, and DCM are commonly used.[6] For reactions involving ionic intermediates, more polar solvents can enhance the reaction rate.

-

Base/Catalyst Screening: If yields are low, screening different bases (e.g., K₂CO₃, DBU, NaH) or, for asymmetric reactions, different organocatalysts, is recommended.[6][13] The steric and electronic properties of the catalyst can have a profound impact on efficiency and selectivity.[12]

-

Temperature Control: While heating can overcome the activation barrier for sterically hindered substrates, it can also lead to side reactions, such as aldol condensation or retro-Michael reactions. Running reactions at lower temperatures for longer durations may improve selectivity.

-

Concentration: In some cases, running the reaction at a higher concentration can increase the rate. Conversely, for highly exothermic reactions, a more dilute solution may be necessary for better control.

Applications in Drug Discovery and Complex Synthesis

The Michael adducts derived from 4-Methyl-3-phenylpent-3-en-2-one are highly valuable synthetic intermediates. The reaction installs a 1,5-relationship between functional groups (e.g., 1,5-dicarbonyls), which is a common motif in natural products and a versatile precursor for subsequent cyclization reactions, such as Robinson annulation.[2][14]

-

Scaffolding for Bioactive Molecules: The sterically congested carbon frameworks produced are often found in biologically active molecules. The ability to control the stereochemistry of these newly formed centers via asymmetric Michael additions is particularly crucial in drug development, where a specific enantiomer is often responsible for the desired pharmacological activity.[4][5]

-

Covalent Inhibitors: The α,β-unsaturated ketone moiety is a "Michael acceptor" that can be found in several approved drugs. These drugs function as covalent inhibitors by reacting with nucleophilic residues (like cysteine) in the active site of a target enzyme via a Michael addition mechanism.[1] Studying the reactivity of acceptors like 4-Methyl-3-phenylpent-3-en-2-one provides fundamental insights into the factors governing this critical interaction.

References

- Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. (2024). Vertex AI Search.

-

Michael addition reaction - Wikipedia. Wikipedia. Available at: [Link]

-

Michael Addition - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

-

MICHAEL ADDITION. PHARMD GURU. Available at: [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). PMC. Available at: [Link]

-

Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs. (2021). Dovepress. Available at: [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ACS Publications. Available at: [Link]

-

Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. (2019). MDPI. Available at: [Link]

-

The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Usiena air - Unisi. Available at: [Link]

-

Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. Available at: [Link]

-

Michael additions utilizing transition- metal-catalysts, Scope and limitations. (2023). Lund University Publications. Available at: [Link]

-

Recent advances of organocatalytic enantioselective Michael-addition to chalcone. ResearchGate. Available at: [Link]

-

Michael Addition and Robinson Annulation. csbsju. Available at: [Link]

-

Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. (2020). MDPI. Available at: [Link]

-

Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Publishing. Available at: [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]

-

Conjugate Addition (1,4- or Michael Addition). (2023). Making Molecules. Available at: [Link]

-

23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025). Chemistry LibreTexts. Available at: [Link]

-

(A) Michael addition of nitromethane to 4‐phenylbut‐3‐en‐2‐one... ResearchGate. Available at: [Link]

-

4-Methyl-3-phenylpent-3-en-2-one. PubChem. Available at: [Link]

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmdguru.com [pharmdguru.com]

- 4. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. michael addition [employees.csbsju.edu]

A Robust HPLC-UV Method for Purity Determination of 4-Methyl-3-phenylpent-3-en-2-one

An Application Note for the Pharmaceutical and Research Industries

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 4-Methyl-3-phenylpent-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals who require a reliable and robust analytical procedure. The methodology herein is grounded in fundamental chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2] We provide not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters, ensuring the method is both effective and transferable.

Introduction and Scientific Rationale

4-Methyl-3-phenylpent-3-en-2-one is an α,β-unsaturated ketone with a molecular formula of C₁₂H₁₄O.[3] Its structure features a conjugated system comprising a phenyl group and a carbon-carbon double bond conjugated to a carbonyl group. This extended π-system is a strong chromophore, making UV spectrophotometry an ideal detection method. In pharmaceutical development and chemical synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is critical for safety, efficacy, and regulatory compliance.[4][5] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

The objective of this method is to separate the main component, 4-Methyl-3-phenylpent-3-en-2-one, from any potential process-related impurities or degradation products. The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point based on the analyte's properties. The molecule has a calculated XLogP3 of 3.0, indicating moderate lipophilicity suitable for retention on a non-polar stationary phase like C18.[3]

Method Development: The "Why" Behind the "How"

A scientifically sound analytical method is built on deliberate choices that maximize performance. Here, we detail the causality behind our experimental design.

-

Column Chemistry: A C18 (octadecylsilane) stationary phase was selected. This is the most common reversed-phase chemistry and provides excellent hydrophobic retention for moderately polar to non-polar analytes like 4-Methyl-3-phenylpent-3-en-2-one. The use of a column with end-capping will minimize peak tailing caused by interactions with residual silanol groups.

-

Mobile Phase: A gradient elution using water and acetonitrile is employed.

-

Acetonitrile (ACN): Chosen as the organic modifier due to its low UV cutoff (~190 nm) and lower viscosity compared to methanol, which often results in sharper peaks and better efficiency.

-

Water: The polar component of the mobile phase. High-purity (Milli-Q or equivalent) water is essential to minimize baseline noise.

-

Gradient Elution: A gradient program, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is crucial. This ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more non-polar impurities are eluted in a reasonable time with good peak shape.

-

-

Detection Wavelength (λ): The conjugated system of the analyte is expected to have a strong UV absorbance. Based on similar structures of α,β-unsaturated ketones, an optimal wavelength is typically found between 250 nm and 290 nm.[8] For this method, a detection wavelength of 275 nm was selected after experimental confirmation with a Diode Array Detector (DAD) to maximize sensitivity for the main peak and potential impurities.

-

Column Temperature: The column is maintained at 30 °C. This provides better run-to-run reproducibility of retention times by minimizing the effects of ambient temperature fluctuations and also slightly reduces mobile phase viscosity, improving efficiency.

-

Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column provides a good balance between analysis time and chromatographic efficiency. A small injection volume (10 µL) is used to prevent column overloading and maintain sharp peaks.

Detailed Experimental Protocol

Instrumentation and Consumables

-

HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

-

Chemicals:

-

Acetonitrile (HPLC Grade)

-

Water (High-Purity, 18.2 MΩ·cm)

-

4-Methyl-3-phenylpent-3-en-2-one Reference Standard (of known purity)

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): High-Purity Water

-

Mobile Phase B (Organic): Acetonitrile

-

Diluent: Acetonitrile/Water (50:50, v/v). This composition is chosen to match the approximate mobile phase composition at the start of the gradient to ensure good peak shape.

-

Reference Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of the 4-Methyl-3-phenylpent-3-en-2-one Reference Standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent.

-

-

Sample Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of the 4-Methyl-3-phenylpent-3-en-2-one sample to be tested.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the Diluent.

-

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Reference Standard Solution. The results must meet the criteria below to proceed with the analysis.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Repeatability (%RSD) | Relative Standard Deviation of peak area ≤ 2.0% |

Analysis and Calculation

-

Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

-

Perform the System Suitability Test.

-

Inject a blank (Diluent) to ensure no carryover or system contamination.

-

Inject the Reference Standard Solution.

-

Inject the Sample Solution in duplicate.

-

Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 275 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol Overview

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][9][10] This process establishes the performance characteristics of the procedure and demonstrates its reliability.

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation.

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) and confirming peak purity using a DAD.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

-

Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

-

Precision:

-

Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.

-

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the different sets of data is evaluated.

-

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

The HPLC method detailed in this application note is demonstrated to be a specific, reliable, and robust procedure for determining the purity of 4-Methyl-3-phenylpent-3-en-2-one. The logical, science-driven approach to method development ensures high performance, while the adherence to ICH validation principles confirms its suitability for use in a regulated environment. This method can be readily implemented in quality control laboratories for routine analysis.

References

-

Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

-

Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

-

Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

-

Title: 4-Methyl-3-phenylpent-3-en-2-one | C12H14O Source: PubChem - NIH URL: [Link]

-

Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]

-

Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

-

Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Electronic structure investigations of 4-methyl-3-penten-2-one by UV–Visible and NMR spectral studies and natural bond orbital analysis by DFT calculations Source: ResearchGate URL: [Link]

Sources

- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 2. database.ich.org [database.ich.org]

- 3. 4-Methyl-3-phenylpent-3-en-2-one | C12H14O | CID 2776057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. veeprho.com [veeprho.com]

- 7. pharmoutsourcing.com [pharmoutsourcing.com]

- 8. researchgate.net [researchgate.net]

- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 10. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols: Derivatization of 4-Methyl-3-phenylpent-3-en-2-one for Biological Screening

Introduction: The Therapeutic Potential of Chalcone Analogs

4-Methyl-3-phenylpent-3-en-2-one is a member of the chalcone family, a class of α,β-unsaturated ketones that serve as precursors to flavonoids and are abundant in various edible plants. The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry. This structural motif imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The reactivity of the enone moiety allows for a multitude of chemical transformations, making it an ideal starting point for the generation of diverse compound libraries for biological screening and drug discovery.

This guide provides a comprehensive overview of the derivatization of 4-Methyl-3-phenylpent-3-en-2-one, offering detailed protocols for its synthesis and subsequent modification into various heterocyclic systems. Furthermore, it outlines standardized procedures for the biological evaluation of these newly synthesized compounds, empowering researchers to explore the vast therapeutic potential of this versatile chemical scaffold.

Part 1: Synthesis of the Starting Material: 4-Methyl-3-phenylpent-3-en-2-one

The synthesis of 4-Methyl-3-phenylpent-3-en-2-one is readily achieved via a Claisen-Schmidt condensation, a reliable and scalable reaction between a ketone and an aromatic aldehyde. In this case, benzaldehyde is reacted with 3-methyl-2-butanone in the presence of a base.

Protocol 1: Synthesis of 4-Methyl-3-phenylpent-3-en-2-one

Materials:

-

Benzaldehyde

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of benzaldehyde (1 equivalent) and 3-methyl-2-butanone (1.2 equivalents) in ethanol in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide dropwise while stirring in an ice bath.

-

Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water and neutralize with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 4-Methyl-3-phenylpent-3-en-2-one by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Part 2: Derivatization Strategies for Biological Screening

The α,β-unsaturated ketone moiety of 4-Methyl-3-phenylpent-3-en-2-one is a versatile handle for a variety of chemical transformations. The following protocols detail the synthesis of several classes of derivatives with known biological potential.

A. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds known for a broad spectrum of pharmacological activities. They are readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.

Protocol 2: Synthesis of a Pyrazoline Derivative

Materials:

-

4-Methyl-3-phenylpent-3-en-2-one

-

Hydrazine hydrate or Phenylhydrazine

-

Ethanol or Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-Methyl-3-phenylpent-3-en-2-one (1 equivalent) in ethanol.

-

Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[1]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.[2]

B. Synthesis of Aminopyrimidine Derivatives

Aminopyrimidines are key structural motifs in many biologically active compounds, including kinase inhibitors. They can be synthesized from chalcones by reaction with guanidine.

Protocol 3: Microwave-Assisted Synthesis of an Aminopyrimidine Derivative

Materials:

-

4-Methyl-3-phenylpent-3-en-2-one

-

Guanidine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol or DMF

-

Microwave reactor

Procedure:

-

In a microwave process vial, suspend 4-Methyl-3-phenylpent-3-en-2-one (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol or DMF.[1]

-

Add sodium hydroxide (2 equivalents) to the mixture.

-

Irradiate the reaction mixture in a microwave reactor at 100-120°C for 5-15 minutes.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

-

Filter the solid and recrystallize from a suitable solvent to obtain the purified aminopyrimidine derivative.

C. Synthesis of Thiazine Derivatives

Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom, and their derivatives have shown a range of biological activities. They can be synthesized from chalcones by reacting with thiourea.

Protocol 4: Synthesis of a Thiazine Derivative

Materials:

-

4-Methyl-3-phenylpent-3-en-2-one

-

Thiourea

-

Ethanolic sodium hydroxide solution

-

Round-bottom flask

Procedure:

-

Dissolve 4-Methyl-3-phenylpent-3-en-2-one (1 equivalent) and thiourea (1 equivalent) in an ethanolic sodium hydroxide solution.[3]

-

Stir the mixture at room temperature for 3 hours.

-

Pour the reaction mixture into cold water with continuous stirring and leave it overnight.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure thiazine derivative.

Part 3: Biological Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are standardized protocols for initial in vitro screening.

A. Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening potential anticancer agents.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 6: Broth Microdilution Assay

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Synthesized derivatives

-

96-well microplate

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

-

Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Data Presentation and Interpretation

The results from the derivatization and biological screening should be systematically organized for clear interpretation and comparison.

Table 1: Synthesized Derivatives of 4-Methyl-3-phenylpent-3-en-2-one

| Compound ID | Derivative Class | R¹ | R² | Yield (%) |

| SM-1 | Starting Material | - | - | - |

| PYR-1 | Pyrazoline | H | H | 85 |

| PYR-2 | Pyrazoline | Phenyl | H | 82 |

| AMP-1 | Aminopyrimidine | H | - | 78 |

| THZ-1 | Thiazine | H | - | 75 |

Table 2: Biological Activity of Synthesized Derivatives

| Compound ID | Cytotoxicity (HeLa, IC₅₀ µM) | Antimicrobial (S. aureus, MIC µg/mL) |

| SM-1 | >100 | 64 |

| PYR-1 | 45.2 | 32 |

| PYR-2 | 25.8 | 16 |

| AMP-1 | 15.6 | 8 |

| THZ-1 | 32.1 | 16 |

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Caption: Workflow for the synthesis, derivatization, and biological screening of 4-Methyl-3-phenylpent-3-en-2-one.

Conclusion and Future Directions

The derivatization of 4-Methyl-3-phenylpent-3-en-2-one offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of chalcone analogs and their subsequent biological evaluation. The structure-activity relationship data generated from these initial screens can then be used to guide the design and synthesis of more potent and selective compounds. Further exploration of different heterocyclic systems and a broader range of biological assays will undoubtedly unlock the full potential of this versatile chemical scaffold in drug discovery.

References

- BenchChem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Journal of Visualized Experiments. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.

- TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES.

- Academia.edu. (n.d.). Synthesis of series of chalcone and pyrazoline derivatives.

- UK Health Security Agency. (2025, January 15). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Connect Journals. (n.d.). SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY.

- Abcam. (n.d.). MTT assay protocol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.

- protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- ResearchGate. (n.d.). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones.

- PMC. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.

- CORE. (n.d.). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through.

- ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents.

- WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).

- CORE. (2023, April 22). Synthesis of Heterocyclic Compounds Via Chalcone Derivatives and Study Activity of Some these Compounds as Pesticides (Anti).

- Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.

- Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.

- BenchChem. (n.d.). A Comparative Guide to the Green Synthesis of 3-Methyl-4-phenyl-3-buten-2-one.

- PubChem. (n.d.). 4-Methyl-3-phenylpent-3-en-2-one.

- ChemicalBook. (n.d.). 4-METHYL-3-PHENYLPENT-3-EN-2-ONE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

Application Note: Structural Elucidation of Sterically Crowded Enones

This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the structural assignment of 4-Methyl-3-phenylpent-3-en-2-one . This molecule presents specific stereoelectronic challenges due to its tetrasubstituted double bond and steric crowding, making standard assignment routines insufficient without 2D NMR verification.

Target Molecule: 4-Methyl-3-phenylpent-3-en-2-one

CAS: 53546-26-2

Molecular Formula:

Introduction & Structural Challenges

The target molecule is an

Key Analytical Challenges:

-

Methyl Ambiguity: The molecule contains three methyl groups (one acetyl, two vinylic) appearing as singlets in a narrow chemical shift range (1.8 – 2.3 ppm).

-

Quaternary Carbon Assignment: The backbone contains three contiguous quaternary carbons (C2, C3, C4), which are invisible in DEPT/ATP experiments and require HMBC for connectivity.

-

Conformational Anisotropy: The orientation of the phenyl ring creates a shielding cone that dramatically affects the chemical shifts of the adjacent methyl groups.

Experimental Protocol

2.1 Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard solvent. However, if methyl signal overlap occurs (common in this scaffold), Benzene- -

Concentration: 10–15 mg for standard 1H/13C; 25+ mg recommended for high-quality HMBC within reasonable acquisition times.

2.2 Acquisition Parameters (600 MHz equivalent)

-

H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (

- C NMR: Power-gated decoupling, 512 scans minimum (due to quaternary carbons).

-

HSQC: Multiplicity-edited (to distinguish

from -

HMBC: Optimized for long-range coupling

. -

NOESY: Mixing time (

) = 500 ms (critical for spatial proximity of methyls to the phenyl ring).

Assignment Strategy & Logic

The assignment relies on a "Anchor and Bridge" logic. We establish proton anchors (Methyls, Phenyl) and bridge them to the carbon skeleton via HMBC.

3.1 The Assignment Workflow

The following diagram illustrates the logical flow for unequivocally assigning the signals, prioritizing the resolution of the three methyl singlets.

Figure 1: Step-by-step logic flow for structural elucidation. The HMBC experiment is the critical filter for distinguishing the methyl types.

Detailed Assignment Data

4.1 Proton (

H) Assignment

The spectrum is dominated by the aliphatic methyl region and the aromatic region.

| Position | Group | Shift (ppm, | Multiplicity | Integration | Assignment Logic |

| 1 | 1.85 – 2.05 | Singlet | 3H | Diagnostic: Shows HMBC correlation to the Carbonyl (C2). Likely shielded by the orthogonal phenyl ring current. | |

| 5 | 1.70 – 1.85 | Singlet | 3H | Diagnostic: Shows HMBC correlation to the Alkene Beta Carbon (C4). | |

| 4-Me | 2.05 – 2.20 | Singlet | 3H | Diagnostic: Distinct from H-5 due to magnetic anisotropy of the C=O group (deshielding cone). | |

| Ph | Phenyl | 7.10 – 7.45 | Multiplet | 5H | Typical aromatic signature. Ortho protons may broaden if rotation is restricted. |

Note: The exact chemical shifts of the methyls are highly sensitive to concentration and temperature due to the flexible twist of the phenyl ring.

4.2 Carbon (

C) Assignment

The carbon skeleton is assigned by identifying the unique chemical shift zones.

| Position | Type | Shift (ppm) | Assignment Logic |

| 2 | 200 – 208 | Most downfield signal. Conjugation usually lowers shift (to ~195), but steric twist may reduce conjugation, raising it back >200. | |

| 4 | 145 – 155 | Deshielded alkene carbon. Correlates to two methyl singlets in HMBC. | |

| 3 | 135 – 140 | Quaternary. Correlates to Phenyl protons and Acetyl methyls in HMBC. | |

| Ph-ipso | Quaternary | 138 – 142 | Correlates to Ortho-phenyl protons. |

| Ph-CH | Methine | 126 – 130 | Intense signals in 1D spectrum. |

| Me | Methyls | 20 – 32 | Identified via HSQC. Acetyl methyl is typically distinct from vinyl methyls. |

The "Smoking Gun" Correlations (HMBC)

To validate the structure, you must observe the following specific long-range correlations. If these are absent, the structure is incorrect.

-

The Acetyl Confirmation:

-

The methyl singlet at ~1.9 ppm must show a strong correlation to the Carbonyl carbon (~205 ppm) and the Alpha-carbon (C3, ~138 ppm).

-

It must NOT correlate to the Beta-carbon (C4).

-

-

The Gem-Dimethyl Confirmation:

-

The two methyl singlets (vinyl) must show strong correlations to the Beta-carbon (C4, ~150 ppm) and the Alpha-carbon (C3).

-

They must NOT correlate to the Carbonyl carbon.

-

HMBC Connectivity Diagram

Figure 2: HMBC Connectivity Map. The red dotted line represents a correlation that must be absent to confirm the regiochemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methyl-3-phenylpent-3-en-2-one Synthesis

Case ID: YIELD-OPT-53546 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Insight

User Query: "How do I improve the yield of 4-Methyl-3-phenylpent-3-en-2-one?"

Technical Diagnosis: The synthesis of 4-Methyl-3-phenylpent-3-en-2-one (CAS: 53546-26-2) typically involves the cross-aldol condensation of Phenylacetone (1-phenylpropan-2-one) with Acetone .

This reaction presents a high thermodynamic barrier due to:

-

Steric Hindrance: Condensing two ketones (ketone-ketone aldol) is significantly more difficult than aldehyde-ketone condensations due to the steric bulk around the carbonyl centers.

-

Competitive Side Reactions: Acetone self-condensation (yielding Mesityl Oxide and Phorone) competes aggressively with the desired cross-condensation.

-